

Technical Guide: Structure-Activity Relationship of 3-Methyl-4-Nitro-Pyrazole Derivatives

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Compound of Interest

Compound Name: 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol

CAS No.: 1201936-01-7

Cat. No.: B3046141

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Executive Summary

This guide provides a technical analysis of 3-methyl-4-nitro-pyrazole (3-MNP) derivatives, a scaffold occupying a unique niche at the intersection of high-energy materials and antimicrobial pharmacophores. Unlike the widely utilized 4-amino-pyrazoles (found in kinase inhibitors like Pirtobrutinib), the 4-nitro variants function primarily through electron-deficient mechanisms.

Key Insight: The 4-nitro group acts as a critical "electronic switch." While it significantly enhances antimicrobial potency against Gram-negative anaerobes (comparable to 5-nitroimidazoles), it often introduces metabolic liabilities (nitroreductase sensitivity) that must be managed via N1-substitution. This guide compares 3-MNP derivatives against their 4-amino and 4-hydrogen analogs to delineate their specific utility in early-stage drug discovery.

Scaffold Analysis & Chemical Logic

The 3-MNP core (

) is defined by a push-pull electronic system. Understanding this is prerequisite to rational design.

Feature	Chemical Function	Biological Implication
4-Nitro Group (-NO ₂)	Strong Electron Withdrawing Group (EWG).	Potency Driver: Increases acidity of N1-H (pKa ~9-10), facilitating H-bond interactions. Acts as a potential bioreductive pharmacophore (similar to Metronidazole).
3-Methyl Group (-CH ₃)	Lipophilic Anchor (-donor).	Selectivity Tuner: Provides steric bulk to orient the molecule in the binding pocket; prevents oxidative metabolism at C3.
N1-Position	Hydrogen Bond Donor (if unsubstituted).	PK Modulator: The primary site for derivatization to adjust LogP (lipophilicity) and permeability. Unsubstituted N1 is often too polar for CNS penetration.

Comparative Performance: 3-MNP vs. Alternatives

The following analysis compares 3-MNP derivatives against standard alternatives in medicinal chemistry.

Comparison 1: Antimicrobial Potency (The "Nitro Effect")

Context: Activity against anaerobic bacteria (e.g., *Bacteroides fragilis*).

Scaffold Variant	Electronic State	Normalized Potency (MIC)	Mechanism of Action
4-Nitro-pyrazole (3-MNP)	Electron Deficient (-acid)	High (1.0x)	Bioreduction to toxic radical species (nitro-radical anion) damaging DNA.
4-Amino-pyrazole	Electron Rich (-base)	Low (<0.1x)	Loses bioreductive capacity; shifts mode to H-bond donor (Kinase inhibition).
4-H-pyrazole	Neutral	Inactive	Lacks the electronic activation required for target engagement.

Experimental Verdict: The nitro group is non-negotiable for antimicrobial activity in this series. Replacing it with an amino group abolishes antimicrobial efficacy but opens pathways for kinase inhibition (see References regarding EGFR inhibition).

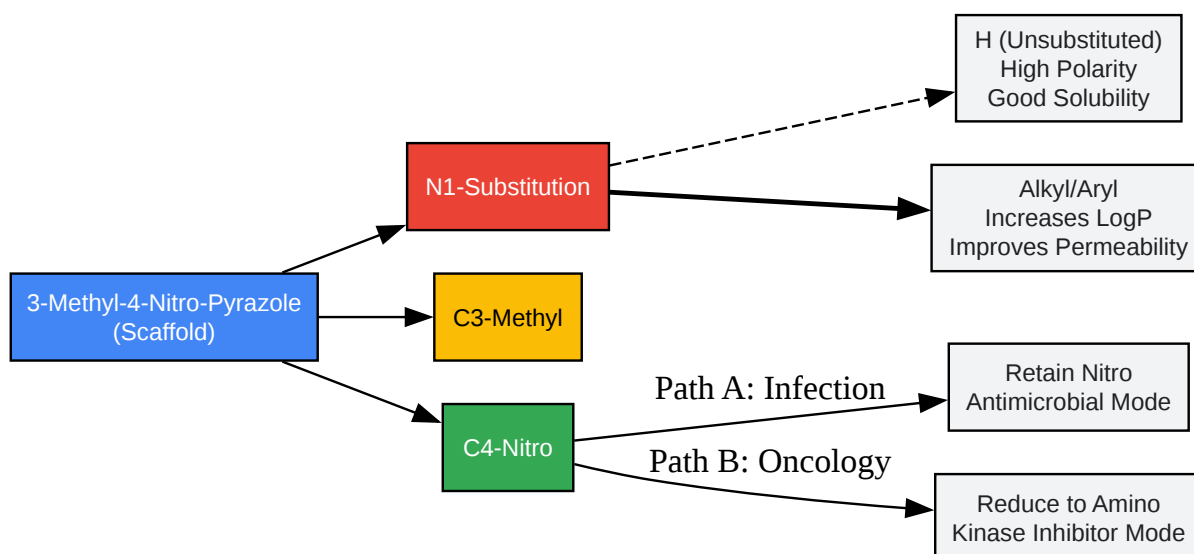
Comparison 2: Metabolic Stability vs. 5-Nitroimidazoles

Context: Comparison with Metronidazole (Standard of Care).

- Metronidazole: High potency, but associated with mutagenic risks due to high redox potential.
- 3-MNP Derivatives: The pyrazole ring is more aromatic (stable) than the imidazole ring.
 - Result: 3-MNP derivatives generally exhibit lower reduction potential than nitroimidazoles. This implies they require more specific nitroreductases to activate, potentially offering a better safety profile (lower genotoxicity) at the cost of slightly reduced broad-spectrum potency.

Structure-Activity Relationship (SAR) Visualization

The following diagram maps the decision logic for optimizing the 3-MNP scaffold.



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Figure 1: SAR Decision Tree for 3-MNP Derivatives. Path A (Retaining Nitro) focuses on antimicrobial/energetic applications. Path B (Reduction) transitions to oncology (kinase inhibition).

Experimental Protocols

To ensure reproducibility, the following protocols are standardized.

Protocol A: Synthesis of 3-Methyl-4-Nitro-Pyrazole

Safety Note: Nitration reactions are exothermic. Perform behind a blast shield.

- Preparation: Dissolve 3-methylpyrazole (10 mmol) in concentrated sulfuric acid (, 5 mL) at 0°C.
- Nitration: Dropwise add fuming nitric acid (, 1.2 eq) while maintaining internal temperature below 10°C.
- Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

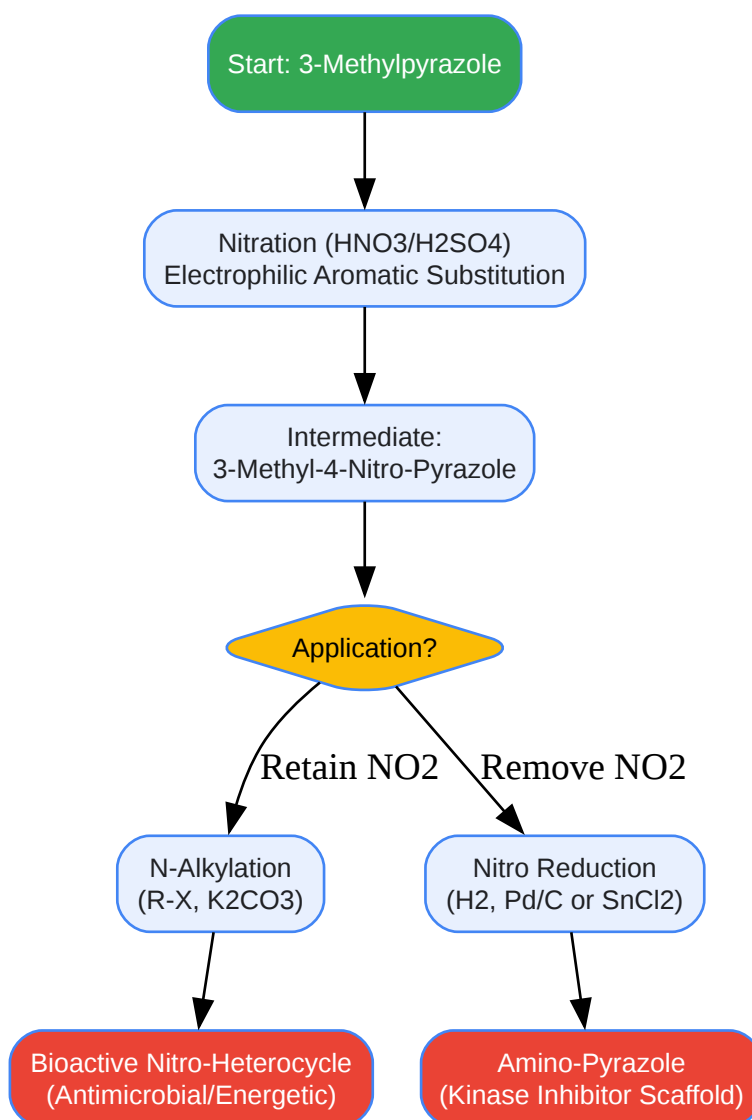
- Quench: Pour mixture onto crushed ice (50g). The product will precipitate as a white/pale yellow solid.
- Purification: Filter, wash with cold water, and recrystallize from ethanol.
 - Expected Yield: 70-85%
 - Melting Point: ~134-136°C

Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Standard: CLSI M07-A10

- Inoculum: Prepare bacterial suspension (E. coli ATCC 25922) adjusted to CFU/mL in cation-adjusted Mueller-Hinton broth.
- Compound Prep: Dissolve 3-MNP derivatives in DMSO (stock 10 mg/mL).
- Dilution: Perform serial 2-fold dilutions in 96-well plates (Range: 64 g/mL to 0.125 g/mL).
- Incubation: 37°C for 16-20 hours.
- Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.
 - Control: Ciprofloxacin (Positive), DMSO only (Negative).

Mechanistic Workflow: From Synthesis to Target



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Figure 2: Synthetic workflow illustrating the divergence between nitro-retentive pathways (antimicrobial) and nitro-reductive pathways (oncology).

References

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